molecular formula C11H17N5S B1484063 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098090-76-5

3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1484063
CAS No.: 2098090-76-5
M. Wt: 251.35 g/mol
InChI Key: XKVZZCAABVHBPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Specific molecular structure analysis for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not found in the available sources .

Scientific Research Applications

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

A study detailed the green, solvent-free synthesis of Pyrano[2,3-c]pyrazoles, showcasing the efficiency of creating complex molecules without the need for harmful solvents. This method emphasizes the importance of environmentally friendly synthetic routes in the development of new compounds with potential applications in materials science and pharmaceuticals (Al-Matar et al., 2010).

Novel Synthesis of Pyrazolo[4,3-b]quinolinones

Another study explored the novel synthesis of 4-azidopyrazoles leading to the formation of pyrazolo[4,3-b]quinolinones. This work illustrates the creative manipulation of molecular frameworks to access new heterocyclic compounds, which can have significant implications in drug development and synthetic chemistry (Medrasi et al., 2016).

Antiproliferative Activity of Pyrazolo[4,3-c]pyridines

Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against cancer cell lines demonstrates the potential therapeutic applications of pyrazole derivatives. This study underscores the role of such compounds in the discovery of new anticancer drugs, with specific derivatives showing promising biological activity (Razmienė et al., 2021).

Electrophilic Cyclization and Antimicrobial Activity

A synthesis protocol outlined the creation of pyrazole derivatives through electrophilic cyclization, further evaluating their antimicrobial activities. This demonstrates the utility of pyrazole cores in developing new agents to combat microbial resistance, emphasizing the compound's role in medicinal chemistry and pharmacology (Zaki et al., 2016).

C-H Arylation of Pyrazoles

A groundbreaking method for the C-H arylation of pyrazoles was reported, offering a new approach to complex arylated pyrazoles. This technique is pivotal for constructing pyrazole-based ligands and pharmaceuticals, showcasing the adaptability of pyrazole derivatives in synthetic organic chemistry (Goikhman et al., 2009).

Safety and Hazards

While specific safety and hazard information for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not available, it’s worth noting that the synthesis of pyrazoles often involves the use of eco-friendly methodologies, including the use of benign catalysts and biodegradable composites .

Future Directions

The field of pyrazole synthesis is continuously evolving, with a focus on green chemistry practices and the development of more efficient synthetic methodologies . Future research directions may include the exploration of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the development of new pyrazole derivatives with potential biological applications .

Mechanism of Action

Properties

IUPAC Name

3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZZCAABVHBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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